BenchChemオンラインストアへようこそ!

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

anticancer covalent inhibitor structure-activity relationship

2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide (CAS 865592-39-8, molecular formula C₁₃H₁₅Cl₂N₃O₃S₂, molecular weight 396.3 g/mol) is a synthetic small molecule belonging to the benzothiazole-2-acetamide class, distinguished by the simultaneous presence of a 2,2-dichloroacetamide warhead at the 2-position and a diethylsulfamoyl (–SO₂N(CH₂CH₃)₂) substituent at the 6-position of the benzothiazole core. The compound is supplied commercially at 90–95%+ purity for research use and has been cataloged by multiple vendors under identifiers including TX01ND70 (10xchem) and CM819667 (Chemenu).

Molecular Formula C13H15Cl2N3O3S2
Molecular Weight 396.3
CAS No. 865592-39-8
Cat. No. B2501371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
CAS865592-39-8
Molecular FormulaC13H15Cl2N3O3S2
Molecular Weight396.3
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(Cl)Cl
InChIInChI=1S/C13H15Cl2N3O3S2/c1-3-18(4-2)23(20,21)8-5-6-9-10(7-8)22-13(16-9)17-12(19)11(14)15/h5-7,11H,3-4H2,1-2H3,(H,16,17,19)
InChIKeyNPHHSDVUDNQKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide (CAS 865592-39-8): Procurement-Grade Structural and Pharmacophoric Profile


2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide (CAS 865592-39-8, molecular formula C₁₃H₁₅Cl₂N₃O₃S₂, molecular weight 396.3 g/mol) is a synthetic small molecule belonging to the benzothiazole-2-acetamide class, distinguished by the simultaneous presence of a 2,2-dichloroacetamide warhead at the 2-position and a diethylsulfamoyl (–SO₂N(CH₂CH₃)₂) substituent at the 6-position of the benzothiazole core . The compound is supplied commercially at 90–95%+ purity for research use and has been cataloged by multiple vendors under identifiers including TX01ND70 (10xchem) and CM819667 (Chemenu) . The benzothiazole scaffold is a privileged heterocyclic core in medicinal chemistry, while the 2,2-dichloroacetamide moiety constitutes a tunable electrophilic warhead with documented utility in reversible covalent inhibitor design [1]. No primary peer-reviewed pharmacological characterization specific to this exact compound was identified in the public domain as of the search date.

Why Closest Analogs of 2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide Cannot Be Assumed Interchangeable


Substitution at the acetamide α-position is not a silent structural variation. A head-to-head comparative study of 2-chloro- versus 2,2-dichloroacetamides bearing thiazole scaffolds demonstrated that 2,2-dichloroacetamides exhibit negligible cytotoxic activity across all tested cell lines (Jurkat, MDA-MB-231, Ba/F3), whereas their 2-chloroacetamide counterparts displayed significant antiproliferative effects in the same assays [1]. This functional dichotomy arises from fundamental differences in electrophilicity: the dichloroacetamide (DCA) warhead forms thiol adducts with glutathione that are readily hydrolyzed under aqueous conditions, producing a reversible covalent binding profile exploited in KRASᴳ¹²C and EGFR targeted covalent inhibitors, in contrast to the more irreversible character of monochloroacetamide conjugates [2]. Furthermore, the diethylsulfamoyl group at the 6-position of the benzothiazole introduces a sulfonamide pharmacophore absent in simpler analogs—a motif independently associated with nanomolar-range carbonic anhydrase inhibition in benzothiazole sulfonamide series (Ki values of 0.025–0.971 μM against hCA I/II) . These orthogonal pharmacophoric contributions—electrophilic warhead reactivity modulated by α-halogen count, plus sulfonamide-based enzyme recognition—mean that neither the des-dichloro nor the des-sulfamoyl analogs can serve as functional substitutes.

Quantitative Differentiation Evidence: 2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide vs. Closest Analogs


Dichloroacetamide Warhead Abolishes Cytotoxic Activity Relative to Monochloroacetamide Analogs Across Multiple Cancer Cell Lines

In a direct comparative study of 2-chloroacetamide and 2,2-dichloroacetamide derivatives sharing thiazole scaffolds, the 2,2-dichloroacetamide series displayed negligible cytotoxic activity across all tested cancer and pseudo-normal cell lines, whereas the corresponding 2-chloroacetamide derivatives exhibited significant cytotoxicity against Jurkat (human acute T-cell leukemia), MDA-MB-231 (triple-negative breast cancer), and Ba/F3 cells harboring calreticulin mutations [1]. This represents a qualitative functional divergence—not a gradation of potency—between the monochloro and dichloro warhead classes. The target compound incorporates this same 2,2-dichloroacetamide motif, and therefore its cellular pharmacology is expected to track with the dichloro rather than the monochloro phenotype.

anticancer covalent inhibitor structure-activity relationship dichloroacetamide

Dichloroacetamide Thiol Adducts Exhibit Reversible Covalent Hydrolysis Kinetics Distinct from Irreversible Monochloroacetamide Adducts

A systematic investigation of haloacetamide electrophilicity demonstrated that dichloroacetamide (DCA) exhibits glutathione (GSH) reactivity that is tuned lower than chlorofluoroacetamide (CFA) but, critically, the resulting DCA-thiol adduct undergoes hydrolysis under aqueous conditions—yielding a reversible covalent binding modality [1]. This reversible character was successfully exploited to design targeted covalent inhibitors (TCIs) of KRASᴳ¹²C and EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ that exhibited strong antiproliferative activity against cancer cell lines, with the DCA warhead providing a balance of target engagement and adduct reversibility not achievable with classical acrylamide or monochloroacetamide electrophiles. The target compound, bearing this same DCA warhead on a benzothiazole scaffold, inherits this tunable electrophilicity profile.

targeted covalent inhibitor reversible covalent GSH adduct stability KRAS

Benzothiazole-6-sulfonamide Scaffold Delivers Sub-Micromolar Carbonic Anhydrase Inhibition, Placing the Diethylsulfamoyl Substituent Within a Validated Pharmacophore

A series of ten secondary sulfonamide derivatives containing the benzothiazole scaffold were evaluated for inhibition of human carbonic anhydrase isoforms hCA I and hCA II. The compounds exhibited Ki values in the range of 0.052 ± 0.022 to 0.971 ± 0.280 μM against hCA I and 0.025 ± 0.010 to 0.682 ± 0.335 μM against hCA II, with several derivatives outperforming the reference drug acetazolamide . The target compound bears a diethylsulfamoyl group at the benzothiazole 6-position—a tertiary sulfonamide variant of the secondary sulfonamide pharmacophore characterized in this study. While the tertiary sulfonamide (diethyl substitution) may modulate potency relative to the secondary sulfonamides tested, the benzothiazole-sulfonamide core is established as a competent carbonic anhydrase recognition motif.

carbonic anhydrase inhibition sulfonamide benzothiazole enzyme inhibition

Combined Dichloroacetamide–Diethylsulfamoyl Benzothiazole Pharmacophore Is Structurally Unique Among Cataloged Analogs

The target compound (MW 396.3 g/mol) uniquely combines three functional elements on the benzothiazole core: (i) a 2,2-dichloroacetamide at position 2, (ii) a diethylsulfamoyl group at position 6, and (iii) the benzothiazole heterocycle itself. The closest cataloged structural analog, N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide (CAS 3089-86-9, MW 261.13 g/mol), lacks the 6-diethylsulfamoyl substituent entirely—a difference of approximately 135 Da that eliminates the sulfonamide hydrogen-bond acceptor/donor capacity and substantially alters calculated logP, polar surface area, and target recognition potential . Conversely, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide (lacking the dichloro substitution on the acetamide) represents the des-dichloro comparator, which based on class-level evidence would be predicted to exhibit a distinct electrophilic reactivity and cytotoxicity profile [1]. No commercially cataloged compound simultaneously bearing both the 2,2-dichloroacetamide and the 6-diethylsulfamoyl substituents on a benzothiazole scaffold was identified beyond the target compound itself.

pharmacophore uniqueness chemical diversity structure-based selection benzothiazole

Benzothiazole Sulfonamide Scaffold Is Patented Across CTPS1 Inhibition and HIV Protease Inhibition, Establishing Therapeutic Relevance of the Core

The benzothiazole-2-sulfonamide scaffold is the subject of multiple patent families, most notably as CTPS1 (cytidine triphosphate synthase 1) inhibitors (Step Pharma SAS, WO2020212202; WO2023081967) and as broad-spectrum HIV protease inhibitors (BG66301B1; HU229224B1) [1][2]. CTPS1 inhibition represents a novel immunomodulatory approach in oncology and autoimmune disease: the first-in-class CTPS1 inhibitor STP938 elicits potent anticancer effects at nanomolar concentrations across multiple cell line and patient-derived models in both 2D and 3D culture systems [3]. The target compound incorporates the same benzothiazole-sulfonamide substructure present in these patent families but differentiates itself through the 2,2-dichloroacetamide N-acyl substituent rather than the diverse N-acyl groups claimed in the CTPS1 inhibitor patents. This positions the compound as a structurally distinct entry point for exploring benzothiazole-sulfonamide chemical space.

CTPS1 inhibitor HIV protease inhibitor immuno-oncology patent landscape

Defined Research and Procurement Application Scenarios for 2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide (CAS 865592-39-8)


Covalent Warhead Selectivity Profiling: Benchmarking Dichloroacetamide vs. Monochloroacetamide Reactivity in Cellular Contexts

This compound is optimally deployed as a dichloroacetamide (DCA) warhead reference standard in covalent inhibitor discovery programs. The finding that 2,2-dichloroacetamides exhibit negligible cytotoxicity while 2-chloroacetamides display significant activity across Jurkat, MDA-MB-231, and Ba/F3 cell lines [1] makes this compound a valuable negative-control chemotype for counter-screening in phenotypic assays where warhead-dependent cellular effects must be deconvoluted from scaffold-driven pharmacology. Additionally, the reversible covalent character of DCA-thiol adducts—established through systematic GSH reactivity and aqueous stability profiling—positions this compound as a tool for exploring tuneable target residence time [2]. Researchers should pair this compound with its monochloroacetamide analog in parallel dose-response experiments to quantify warhead-dependent phenotypic divergence.

Carbonic Anhydrase Screening Cascade Integration: Evaluating Diethylsulfamoyl Benzothiazole Recognition

Given that benzothiazole-sulfonamide derivatives demonstrate Ki values as low as 0.025 μM against hCA II, with several compounds surpassing acetazolamide potency , this compound is appropriate for inclusion in carbonic anhydrase inhibition screening panels. The tertiary diethylsulfamoyl substituent represents a structural variation on the secondary sulfonamide pharmacophore characterized in the literature, enabling the assessment of N,N-dialkyl substitution tolerance within the CA active site. Procurement for CA-focused programs should be benchmarked against acetazolamide and ethoxzolamide as reference standards, with the explicit understanding that tertiary sulfonamides may exhibit altered potency relative to their secondary sulfonamide counterparts.

Benzothiazole-Sulfonamide IP Diversification and CTPS1/HIV Protease SAR Exploration

The benzothiazole-sulfonamide scaffold is protected by multiple patent families covering CTPS1 inhibition (Step Pharma, WO2020212202, WO2023081967) and HIV protease inhibition (BG66301B1, HU229224B1) [3][4]. The target compound differentiates itself from the patented chemical matter through its 2,2-dichloroacetamide N-acyl substituent—a moiety not claimed in the primary CTPS1 inhibitor patent series. This structural distinction supports its use in freedom-to-operate diversification programs and in exploring structure-activity relationships around the N-acyl position of benzothiazole-sulfonamides, particularly for groups seeking to evaluate electrophilic warhead contributions to target engagement while maintaining the sulfonamide recognition element.

Chemical Biology Probe Development: Dual Pharmacophore Tool Compound Procurement

As the only cataloged compound combining the 2,2-dichloroacetamide electrophilic warhead with the 6-diethylsulfamoyl-benzothiazole recognition scaffold in a single molecular entity , this compound serves as a unique dual-pharmacophore probe for chemical biology studies. Its procurement is specifically justified for experimental designs requiring simultaneous engagement of a sulfonamide-binding site (e.g., carbonic anhydrase or related zinc metalloenzymes) and a cysteine-reactive electrophilic center within the same target or in proximity-dependent ternary complex formation. The compound's catalog availability at 90–95%+ purity from multiple vendors, with pricing from approximately $237 per milligram, supports feasibility for initial screening-scale procurement.

Quote Request

Request a Quote for 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.